HS 014, also known as Heparan Sulfate 014, is a chemically modified polysaccharide that plays a significant role in various biological processes. Heparan sulfate is a linear polysaccharide composed of repeating disaccharide units, typically consisting of glucuronic acid and N-acetylglucosamine. This compound is classified under glycosaminoglycans, which are crucial components of the extracellular matrix and cell surface.
Heparan sulfate is naturally derived from animal tissues, particularly from the liver and the intestinal mucosa. It can also be synthesized in vitro through chemical or enzymatic methods. HS 014 specifically may refer to a variant or derivative with distinct structural modifications that enhance its biological activity or therapeutic potential.
The synthesis of HS 014 can be achieved through several methodologies, including:
The synthesis process typically involves:
The molecular structure of HS 014 consists of a linear chain of disaccharide units with varying degrees of sulfation. The typical repeating unit is composed of:
The specific arrangement and sulfation pattern can significantly influence its biological properties.
HS 014 undergoes various chemical reactions that are crucial for its biological functions:
The reactions are influenced by:
The mechanism of action for HS 014 primarily involves its interaction with cell surface receptors and proteins. It acts as a co-receptor for various signaling molecules, enhancing their activity and influencing cellular processes such as proliferation, migration, and differentiation.
Research indicates that HS 014 can modulate signaling pathways by:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) are commonly used to characterize HS 014's structure and confirm its purity.
HS 014 has several applications in scientific research and medicine:
HS-014 (CAS 207678-81-7) is a synthetic cyclic peptide antagonist with high selectivity for the melanocortin-4 receptor (MC4R). Its systematic name is Ac-Cys^1-(D-2-Nal)-His-Arg-Trp-Gly-Cys^8-Pro-Pro-Lys-Asp-NH₂, with a disulfide bridge between Cys¹ and Cys⁸ stabilizing its cyclic structure [1] [6]. The peptide has a molecular weight of 1563.77 g/mol and the empirical formula C₇₁H₉₄N₂₀O₁₇S₂ [1]. HS-014 exhibits competitive binding at melanocortin receptors, with its primary mechanism being the blockade of α-melanocyte-stimulating hormone (α-MSH) binding at MC4R [1]. The compound's selectivity profile is defined by its binding affinity (Ki) values: 3.16 nM at human MC4R, 108 nM at MC1R, 54.4 nM at MC3R, and 694 nM at MC5R, establishing its specificity for MC4R over other melanocortin receptor subtypes [1].
Table 1: Structural and Chemical Properties of HS-014
Property | Value |
---|---|
Molecular Formula | C₇₁H₉₄N₂₀O₁₇S₂ |
Molecular Weight | 1563.77 g/mol |
Sequence | Ac-CEH(D-2-Nal)WGCPPKD-NH₂ |
Disulfide Bridge | Between Cys¹ and Cys⁸ |
Purity | ≥95% (HPLC) |
CAS Number | 207678-81-7 |
Storage Conditions | -20°C |
Solubility | 1 mg/mL in water |
HS-014 emerged from systematic structure-activity relationship studies during the 1990s that aimed to develop selective melanocortin receptor ligands. The foundational research was conducted by Schiöth et al. (1998), who designed and characterized the peptide as part of an effort to create melanocortin-4 receptor-selective analogs of α-MSH [1]. This work established HS-014's unprecedented selectivity profile for MC4R, with a 22-fold higher affinity for MC4R versus MC3R—a significant improvement over earlier melanocortin receptor ligands [1]. The compound's pharmacological effects were further elucidated in pivotal in vivo studies, including Bellasio et al. (2003), which demonstrated its ability to modulate nociception in the mouse formalin test [1]. These early investigations positioned HS-014 as a critical pharmacological tool for probing MC4R functions. Subsequent optimization yielded analogs with improved pharmacokinetic properties, though HS-014 remains a reference antagonist in melanocortin research due to its well-characterized selectivity [1] [2].
Table 2: Historical Milestones in HS-014 Research
Year | Development Milestone | Significance |
---|---|---|
1998 | Initial characterization as MC4R-selective antagonist | Demonstrated 22-fold selectivity for MC4R over MC3R |
2003 | Nociception modulation demonstrated in vivo | Established role in pain pathways |
2008 | Metabolic effects characterized | Linked MC4R blockade to appetite regulation |
2014 | Enteroendocrine function discovered | Revealed MC4R role in gut hormone secretion |
HS-014 has become indispensable for deciphering MC4R's physiological roles due to its receptor specificity. The compound has enabled researchers to isolate MC4R-mediated functions from those of other melanocortin receptor subtypes, providing critical insights into energy homeostasis, appetite regulation, and metabolic pathways [1]. Central administration of HS-014 increases food intake in rats, establishing MC4R's fundamental role in satiety signaling [1]. Beyond metabolic functions, HS-014 research has revealed unexpected dimensions of MC4R biology, including its involvement in inflammatory responses—HS-014 inhibits interleukin-1β (IL-1β)-induced Fos expression in the paraventricular hypothalamus, suggesting MC4R modulation of neuroimmune pathways [1] [6]. The 2014 discovery that MC4R is expressed in enteroendocrine L cells and regulates peptide YY (PYY) and glucagon-like peptide-1 (GLP-1) secretion expanded HS-014's research applications to gut-brain axis communication and peripheral metabolism [1]. Contemporary studies continue to leverage HS-014 to investigate MC4R signaling in diverse physiological systems, from nociception to stress responses, cementing its status as a versatile pharmacological probe.
Table 3: Research Domains Enabled by HS-014
Physiological System | Research Applications | Key Findings Using HS-014 |
---|---|---|
Energy Homeostasis | Appetite regulation pathways | Central MC4R blockade increases food intake |
Neuroendocrinology | Hypothalamic-pituitary-adrenal axis modulation | Inhibits IL-1β-induced Fos in PVN |
Gastrointestinal | Enteroendocrine function | Regulates PYY and GLP-1 secretion in L cells |
Nociception | Pain processing pathways | Modulates formalin-induced pain responses |
Metabolism | Glucose homeostasis and insulin sensitivity | Peripheral MC4R involvement in metabolic syndrome |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: